molecular formula C6H4ClNO2S B8659080 2-Chloro-6-nitro-benzenethiol CAS No. 14371-77-8

2-Chloro-6-nitro-benzenethiol

Cat. No.: B8659080
CAS No.: 14371-77-8
M. Wt: 189.62 g/mol
InChI Key: CKVPGKFNEHLOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-nitro-benzenethiol is a useful research compound. Its molecular formula is C6H4ClNO2S and its molecular weight is 189.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

14371-77-8

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.62 g/mol

IUPAC Name

2-chloro-6-nitrobenzenethiol

InChI

InChI=1S/C6H4ClNO2S/c7-4-2-1-3-5(6(4)11)8(9)10/h1-3,11H

InChI Key

CKVPGKFNEHLOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Twenty grams of 2,3-dichloronitrobenzene was dissolved in 200 ml of absolute ethanol and the resulting solution added dropwise over three hours to a mixture of 40.0 g of sodium sulfide hydrate in 225 ml of absolute ethanol. The reaction temperature did not exceed 30° C. during the addition. The reaction was allowed to stir for 48 hours at room temperature. Since some of the 2,3-dichloronitrobenzene was still present, as indicated by GLC, an additional 9.0 g of the sodium sulfide hydrate was added at once and the reaction was allowed to stir overnight at room temperature. The ethanol was removed and the concentrate was partitioned between 300 ml of water and 250 ml of ether, the ether extract was discarded, and the aqueous phase made acidic by the dropwise addition of 50 ml of concentrated hydrochloric acid with the evolved gas being scrubbed through a bleach trap. A large amount of solid formed. Water, 100 ml, was added and the aqueous phase extracted with 350 ml of methylene chloride. The organic phase was dried with magnesium sulfate, filtered and concentrated to yield 11.8 g of a tan solid.
Quantity
0 (± 1) mol
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reactant
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200 mL
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solvent
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Quantity
40 g
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reactant
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225 mL
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solvent
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0 (± 1) mol
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reactant
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9 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-dichloronitrobenzene (Aldrich, 19.2 g, 100 mmol) in 300 mL of DMSO was added powdered Na2S 9H2O (Aldrich, 24.0 g, 100 mmol). The mixture was stirred at ambient temperature for 24 h, then was diluted with 2 L of water. The mixture was clarified by filtration and the filtrate was acidified to pH 4 with con. HCl. The mixture was extracted 3× with Et2O (400 mL). The organic layers were combined and washed twice with a brine solution (400 mL), dried over Na2SO4. Removal of the solvent under reduced pressure gave 18.4 g product.
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2,3-dichloronitrobenzene (Aldrich, 19.2 g, 100 mmol) in 300 mL of DMSO was added powdered Na2S.9H2O (Aldrich, 24.0 g, 100 mmol). The mixture was stirred at ambient temperature for 24 h, then was diluted with 2 L of water. The mixture was clarified by filtration and the filtrate was acidified to pH 4 with con. HCl. The mixture was extracted 3× with Et2O (400 mL). The organic layers were combined and washed twice with a brine solution (400 mL), dried over Na2SO4. Removal of the solvent under reduced pressure gave 18.4 g product. 1H NMR (400 MHz, DMSO) δ 8.11 (dd, J=8.3, 1.3 Hz, 1H), 7.93 (dd, J=8.0, 1.3 Hz, 1H), 7.40 (td, J=8.2, 1.3 Hz, 1H) 5.06 (s, 1H). MS (EI): m/z 188 (M−H).
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2S.9H2O
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

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